

BC-05: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BC-05	
Cat. No.:	B12376186	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-05 is a novel, first-in-class dual inhibitor of CD13 and the 20S proteasome, developed as a potential therapeutic agent for cancer, particularly multiple myeloma.[1] It was synthesized by conjugating the pharmacophore of ubenimex, a CD13 inhibitor, with the boric acid moiety of ixazomib, a proteasome inhibitor.[1] Preclinical studies have demonstrated that **BC-05** exhibits potent anti-tumor activity both in vitro and in vivo.[1] A critical aspect of its development is the characterization of its safety and toxicity profile, which indicates a more favorable profile compared to the approved proteasome inhibitor, ixazomib.[1][2][3] This technical guide provides an in-depth overview of the safety and toxicity data for **BC-05** based on available preclinical findings.

Quantitative Safety and Toxicity Data

The following tables summarize the key quantitative data from preclinical safety and toxicity studies of **BC-05**.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (μM)
Human CD13	0.13[1][2][4][5][6]
20S Proteasome (Chymotrypsin-like activity)	1.39[1][2][4][5][6]



Table 2: Acute Toxicity in Mice

Compound	Dose (mmol/kg)	Route of Administration	Observation Period	Survival Rate
BC-05	0.27	Oral	7 days	100%[1]
BC-05	LD50 = 0.40	Oral	7 days	50%[1]
Ixazomib	0.04	Oral	7 days	0%[1]

Table 3: Subacute Toxicity Dosing in Rats

Dose Group	Dose (mmol/kg)	Dose (mg/kg)	Administration Schedule	Duration
Low Dose	0.006	2.96	Orally, twice a week	30 days[1]
Mid Dose	0.02	8.87	Orally, twice a week	30 days[1]
High Dose	0.06	26.6	Orally, twice a week	30 days[1]

Table 4: Pharmacokinetic Parameters in Rats (Single 10

ma/ka i.v. dose)

Parameter	Value
Cmax	10,488.6 ng/mL[1]
AUC0-∞	5154.34 μg/L·h[1]
t1/2	1.72 h[1]
CL	1.95 L/h/kg[1]
Oral Bioavailability (F%)	24.9%[1][2][4][5][6]

Experimental Protocols



Acute Oral Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of a single oral dose of **BC-05**.

Methodology:

- Animal Model: Healthy mice were used for the study.
- Grouping: The mice were randomly divided into seven groups, with 10 mice per group (an equal number of males and females).
- Test Substance Administration: **BC-05** was administered orally at doses of 0.27 mmol/kg (126.56 mg/kg), 0.36 mmol/kg (168.75 mg/kg), 0.49 mmol/kg (225 mg/kg), 0.65 mmol/kg (300 mg/kg), and 0.86 mmol/kg (400 mg/kg).[1] A control group receiving the vehicle and a comparator group receiving ixazomib were also included.
- Observation: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days post-administration.[1]
- Endpoint: The primary endpoint was the survival rate at the end of the 7-day observation period, from which the LD50 was calculated.

Subacute Toxicity Study in Rats

Objective: To evaluate the potential toxicity of **BC-05** following repeated oral administration over a 30-day period.

Methodology:

- Animal Model: Sprague-Dawley (SD) rats were used for the study.
- Grouping: The SD rats were randomly divided into four groups.
- Test Substance Administration: BC-05 was administered orally twice a week at doses of 0.006 mmol/kg (2.96 mg/kg), 0.02 mmol/kg (8.87 mg/kg), and 0.06 mmol/kg (26.6 mg/kg).[1]
 A control group received the vehicle.



- Duration: The study was conducted for a period of 30 days.[1]
- Monitoring: The body weight of the animals was monitored throughout the treatment period.
 [1] Further toxicological assessments were not detailed in the available literature.

Visualizations Signaling Pathway and Experimental Workflows





BC-05 Mechanism of Action and Toxicity Workflow

Click to download full resolution via product page

Caption: Mechanism of action and preclinical safety assessment workflow for BC-05.



Summary of Findings

BC-05 demonstrates a promising safety profile in preclinical models, particularly when compared to the approved drug ixazomib. The acute toxicity studies in mice established an oral LD50 of 0.40 mmol/kg, which is significantly higher than that of ixazomib, where all animals treated at 0.04 mmol/kg died.[1] This suggests a wider therapeutic window for **BC-05**. The subacute toxicity study in rats, while limited in the reported endpoints, showed that repeated dosing was tolerated at the tested levels, with body weight being monitored.

The mechanism of action of **BC-05** involves the dual inhibition of CD13 and the 20S proteasome.[1] This dual inhibition leads to the induction of apoptosis in cancer cells, as evidenced by dose-dependent increases in apoptosis and caspase-3 cleavage in MM1.S multiple myeloma cells.[1] The pharmacokinetic profile of **BC-05** in rats indicates that it is orally bioavailable, a desirable characteristic for a clinical candidate.[1]

In conclusion, the available preclinical data suggest that **BC-05** has a favorable safety and toxicity profile, supporting its further development as a potential anti-cancer therapeutic. Its lower acute toxicity compared to ixazomib, coupled with its potent in vivo anti-tumor efficacy, positions it as a promising candidate with the potential for better efficacy and tolerability.[1] Further detailed toxicological studies, including safety pharmacology and chronic toxicity assessments, will be necessary to fully characterize its safety profile for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD13 inhib News LARVOL Sigma [sigma.larvol.com]
- 4. researchgate.net [researchgate.net]



- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BC-05: A Comprehensive Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376186#bc-05-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com